molecular formula C13H12OS B7779602 3-(3-Methoxyphenyl)thiophenol

3-(3-Methoxyphenyl)thiophenol

Cat. No.: B7779602
M. Wt: 216.30 g/mol
InChI Key: SLCFGQIMWUUXBF-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Methoxyphenyl)thiophenol can be achieved through several methods. One common approach involves the copper-catalyzed coupling reaction of aryl iodides with sulfur powder in the presence of potassium carbonate (K2CO3) in dimethylformamide (DMF) as the solvent. The reaction mixture is then treated with sodium borohydride (NaBH4) or triphenylphosphine to yield the desired thiophenol .

Another method involves the condensation reaction of thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions to generate 3-hydroxy-2-thiophene carboxylic derivatives .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(3-Methoxyphenyl)thiophenol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form the corresponding thiolate anion.

    Substitution: The methoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and iodine (I2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) can be used for substitution reactions.

Major Products Formed

    Oxidation: Disulfides and sulfonic acids.

    Reduction: Thiolate anions.

    Substitution: Various substituted thiophenol derivatives.

Scientific Research Applications

3-(3-Methoxyphenyl)thiophenol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(3-Methoxyphenyl)thiophenol involves its interaction with molecular targets and pathways within biological systems. The thiol group can form covalent bonds with proteins and enzymes, modulating their activity. Additionally, the methoxy group can influence the compound’s lipophilicity and membrane permeability, affecting its distribution and efficacy .

Comparison with Similar Compounds

3-(3-Methoxyphenyl)thiophenol can be compared with other thiophenol derivatives, such as:

The uniqueness of this compound lies in the specific positioning of the methoxy group, which can significantly influence its chemical reactivity and biological activity.

Properties

IUPAC Name

3-(3-methoxyphenyl)benzenethiol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12OS/c1-14-12-6-2-4-10(8-12)11-5-3-7-13(15)9-11/h2-9,15H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLCFGQIMWUUXBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=CC(=CC=C2)S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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